molecular formula C29H24F3NO8S B11988826 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11988826
M. Wt: 603.6 g/mol
InChI Key: LNEFWERMYOLDJU-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate involves multiple steps. One common approach begins with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is further treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory to industrial scale, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate is unique due to its combination of a benzodioxin moiety with a chromenone structure and a sulfonylated butanoate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C29H24F3NO8S

Molecular Weight

603.6 g/mol

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C29H24F3NO8S/c1-17-4-8-20(9-5-17)42(36,37)33-12-2-3-25(34)40-19-7-10-21-23(16-19)41-28(29(30,31)32)26(27(21)35)18-6-11-22-24(15-18)39-14-13-38-22/h4-11,15-16,33H,2-3,12-14H2,1H3

InChI Key

LNEFWERMYOLDJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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